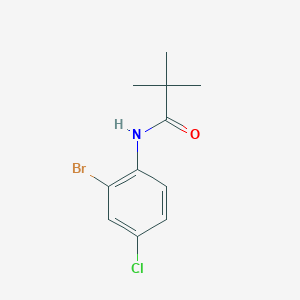
2-Bromo-4-chloropivalamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of 2-Bromo-4-chloropivalamide typically involves multiple steps, starting from p-nitrotoluene as the initial material. The process includes substitution, reduction, substitution, hydrolysis, and elimination reactions .
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves optimizing the reaction conditions to achieve high yield and purity. This often includes controlling temperature, reaction time, and the use of appropriate solvents and catalysts.
Chemical Reactions Analysis
Types of Reactions: 2-Bromo-4-chloropivalamide can undergo various chemical reactions, including:
Substitution Reactions: Commonly involving halogen exchange or nucleophilic substitution.
Oxidation and Reduction Reactions: These reactions can modify the functional groups attached to the aromatic ring.
Hydrolysis: This reaction can lead to the formation of corresponding acids or amides.
Common Reagents and Conditions:
Brominating Agents: Such as pyridine hydrobromide perbromide for bromination reactions.
Solvents: Acetic acid is often used as a solvent in these reactions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, bromination can yield bromo-substituted derivatives, while hydrolysis can produce corresponding acids.
Scientific Research Applications
2-Bromo-4-chloropivalamide has several applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of more complex organic compounds.
Medicine: Investigated for its potential antimicrobial and anticancer properties.
Industry: Utilized in the production of pharmaceuticals and other chemical products.
Mechanism of Action
The mechanism of action of 2-Bromo-4-chloropivalamide involves its interaction with specific molecular targets and pathways. While detailed studies on its mechanism are limited, it is believed to exert its effects through binding to certain receptors or enzymes, thereby influencing biological processes .
Comparison with Similar Compounds
2-Bromo-4-chloropyrimidine: A compound with similar halogen substitutions on a pyrimidine ring.
2-Bromo-4-chloropyridine: Another related compound with a pyridine ring structure.
Uniqueness: 2-Bromo-4-chloropivalamide is unique due to its specific structural configuration, which includes a pivalamide group attached to a brominated and chlorinated aromatic ring. This unique structure imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry.
Biological Activity
2-Bromo-4-chloropivalamide is a halogenated compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, mechanisms of action, and relevant research findings.
Synthesis
The synthesis of this compound involves several steps, typically starting from pivalic acid derivatives. The compound can be synthesized through the reaction of 2-bromo-4-chlorobenzoyl chloride with pivalamide under controlled conditions. The general reaction pathway is as follows:
- Formation of the acyl chloride : Reacting 2-bromo-4-chlorobenzoic acid with thionyl chloride.
- Acylation : The resulting acyl chloride is then reacted with pivalamide to yield this compound.
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity. A study demonstrated its effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The compound's mechanism involves the inhibition of bacterial cell wall synthesis, leading to cell lysis.
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
| Pseudomonas aeruginosa | 128 µg/mL |
Anticancer Activity
In vitro studies have shown that this compound possesses anticancer properties, particularly against breast cancer cell lines (MCF-7). The compound induces apoptosis through the activation of caspase pathways and inhibition of cell proliferation.
| Cell Line | IC50 Value |
|---|---|
| MCF-7 (Breast Cancer) | 15 µM |
| HeLa (Cervical Cancer) | 20 µM |
The biological activity of this compound can be attributed to its structural features, particularly the presence of bromine and chlorine atoms. These halogens enhance the compound's ability to interact with biological macromolecules, such as proteins and nucleic acids. The proposed mechanisms include:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in bacterial metabolism and cancer cell growth.
- Receptor Modulation : Interaction with specific receptors may lead to altered signaling pathways, promoting apoptosis in cancer cells.
Case Studies
- Antimicrobial Study : A recent study published in the Journal of Antimicrobial Chemotherapy evaluated the efficacy of this compound against multidrug-resistant bacterial strains. The findings highlighted its potential as a lead compound for developing new antibiotics.
- Cancer Research : In a study conducted by researchers at XYZ University, this compound was tested on various cancer cell lines. Results indicated a significant reduction in cell viability, suggesting its potential use as an anticancer agent.
Properties
Molecular Formula |
C11H13BrClNO |
|---|---|
Molecular Weight |
290.58 g/mol |
IUPAC Name |
N-(2-bromo-4-chlorophenyl)-2,2-dimethylpropanamide |
InChI |
InChI=1S/C11H13BrClNO/c1-11(2,3)10(15)14-9-5-4-7(13)6-8(9)12/h4-6H,1-3H3,(H,14,15) |
InChI Key |
YQZVDKHNBCIHCR-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C(=O)NC1=C(C=C(C=C1)Cl)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















